molecular formula C9H13N3O B15049939 N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B15049939
M. Wt: 179.22 g/mol
InChI Key: BTSHXNACSZDORW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-3-2-4-11-5-8/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

BTSHXNACSZDORW-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(pyridin-3-ylmethyl)glycinamide can be achieved through several methods. One common approach involves the reaction of N-methylglycine with pyridin-3-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N2-methyl-N-(pyridin-3-ylmethyl)glycinamide may involve more scalable methods. For example, continuous flow reactors can be used to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-methyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific substitution pattern on the nitrogen atom, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications .

Biological Activity

N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the nitrogen atom, a pyridin-3-ylmethyl group, and a glycinamide backbone. Its chemical structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through:

  • Hydrogen bonding : Facilitating interactions with active sites of enzymes.
  • Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets within proteins.
  • Coordination with metal ions : Potentially influencing metalloproteins or metalloenzymes.

These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation, impacting metabolic pathways and signaling cascades.

Pharmacological Applications

  • Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in inflammatory pathways, contributing to reduced inflammation in neuroinflammatory diseases .
  • Neuroprotective Effects : The compound has shown promise in research related to neuroinflammatory disorders such as Alzheimer's disease and schizophrenia. By modulating tryptophan metabolism and reducing inflammatory markers, it may help mitigate symptoms associated with these conditions .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially targeting specific bacterial or fungal strains .

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits enzymes involved in inflammatory pathways
Neuroprotective EffectsModulates tryptophan metabolism; reduces inflammation
Antimicrobial ActivityPotential activity against specific pathogens

Case Study: Neuroinflammatory Disorders

In a study investigating the effects of this compound on neuroinflammation, researchers found that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential use as a therapeutic agent for conditions characterized by neuroinflammation .

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